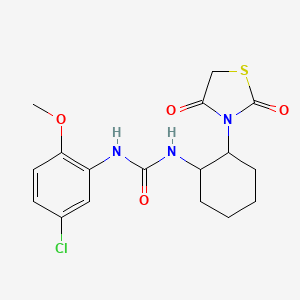

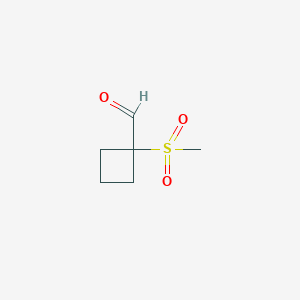

![molecular formula C8H14ClN3 B2589021 [2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride CAS No. 2097857-66-2](/img/structure/B2589021.png)

[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride, also known as MPCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Organic Synthesis and Coordination Chemistry

The title compound, also known as (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione) , was synthesized through a series of reactions. Initially, 4-methyl-1-phenyl-1H-pyrazole reacted with potassium tetrachloroplatinate(II) to form the intermediate. Subsequently, the intermediate underwent a reaction with a pyrazole-containing 1,3-diketonate ligand . This complex exhibits green fluorescence with a maximum at 514 nm, making it suitable for applications in organic light-emitting diodes (OLEDs).

Photophysics and Photochemistry

Pt(II) complexes play a crucial role in modern photovoltaic devices. While iridium(III) complexes are more common, Pt(II) complexes offer intriguing properties. Cyclometalated Pt(II) complexes, especially those with bidentate ligands (C^N and O^O), exhibit enhanced photophysical properties. The electronic configuration of Pt(II) complexes changes significantly when transitioning from monodentate to bidentate ligands. These complexes can be fine-tuned for specific applications, such as OLEDs .

Anticancer Potential

Although not directly studied for this compound, related pyrazole derivatives have shown promising anticancer activity. Researchers have designed and synthesized compounds with a pyrazole core, leading to improved growth inhibition in cancer cells .

Antiparasitic Activity

Molecular simulation studies have justified the potent in vitro antipromastigote activity of certain pyrazole derivatives. These compounds exhibit favorable binding patterns in specific pockets, making them potential candidates for antileishmanial and antimalarial applications .

Anti-Tubercular Agents

In silico design, QSAR-driven virtual screening, and experimental evaluation have led to the identification of novel heterocyclic chalcones derived from pyrazole. These compounds, including analogues of our title compound, were designed as promising anti-tubercular agents .

Other Applications

While not directly explored for this specific compound, indole derivatives containing pyrazole moieties have demonstrated in vitro antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives exhibited activity against Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

[2-(1-methylpyrazol-3-yl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-3-2-8(10-11)7-4-6(7)5-9;/h2-3,6-7H,4-5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAWCGLPRUSHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CC2CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

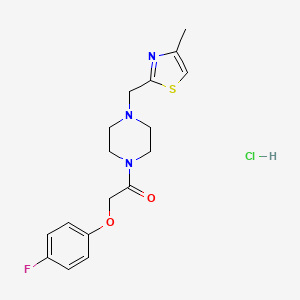

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)

![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)

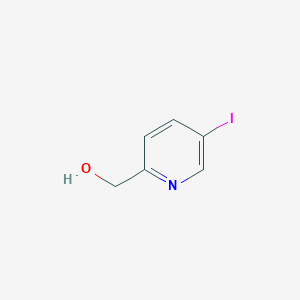

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

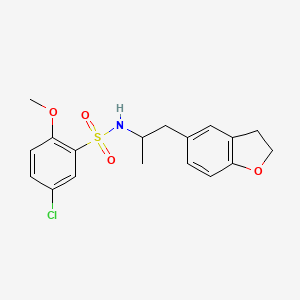

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)

![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)